molecular formula C18H20ClN3O4S B5577398 N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No.: B5577398
M. Wt: 409.9 g/mol
InChI Key: NYVNCRIFAGINAL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CP-690,550 or Tofacitinib. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases.

Scientific Research Applications

Cognitive Enhancing Properties

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known by its study compound name SB-399885, has been identified as a potent, selective 5-HT6 receptor antagonist with significant cognitive enhancing properties. It has demonstrated high affinity for human recombinant and native 5-HT(6) receptors, showcasing over 200-fold selectivity over other receptors, ion channels, and enzymes tested. This compound significantly reversed scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats. Its cognitive enhancing properties are likely mediated through enhancements of cholinergic function, suggesting potential therapeutic utility for disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photophysicochemical Properties

Research on derivatives of benzenesulfonamide has explored their photophysicochemical properties, particularly in the context of zinc(II) phthalocyanine complexes. Studies have synthesized novel compounds with benzenesulfonamide derivative substituents, revealing their potential in photocatalytic applications due to suitable photosensitizing abilities. This research indicates a promising avenue for the development of new materials with applications in photocatalysis and photodynamic therapy, exploiting the unique properties of these benzenesulfonamide derivatives (Öncül et al., 2021).

Antimicrobial Activity

Another study has demonstrated the antimicrobial potential of N-pyridin-3-yl-benzenesulfonamide derivatives. A simple one-pot synthesis approach yielded a compound with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Ijuomah et al., 2022).

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-26-16-7-6-14(11-15(16)18(23)22-9-3-2-4-10-22)27(24,25)21-17-8-5-13(19)12-20-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVNCRIFAGINAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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